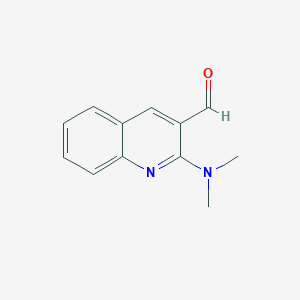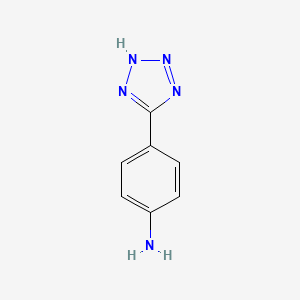
5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-amin
Übersicht
Beschreibung
5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the oxadiazole ring
Wissenschaftliche Forschungsanwendungen
5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Biochemische Analyse
Biochemical Properties
5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes such as lignin peroxidase, which catalyzes the oxidation of lignin-related compounds . The interaction with lignin peroxidase involves the oxidation of the 3,4-dimethoxyphenyl group, leading to the formation of reactive intermediates that can further participate in biochemical pathways. Additionally, 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine may interact with other oxidoreductases, influencing redox reactions within the cell.
Cellular Effects
The effects of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine can affect gene expression and cellular metabolism . For instance, the compound’s interaction with acetylcholinesterase can lead to altered nerve impulse transmission, impacting cellular communication and function . Furthermore, its antioxidant properties may protect cells from oxidative stress, thereby influencing cell survival and function.
Molecular Mechanism
At the molecular level, 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine exerts its effects through various mechanisms. One key mechanism involves the binding to and inhibition of specific enzymes, such as acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to prolonged nerve signal transmission. Additionally, the compound’s interaction with lignin peroxidase results in the formation of reactive intermediates that can further participate in oxidative reactions . These molecular interactions highlight the compound’s potential as a modulator of enzymatic activity and redox balance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine have been studied over various time periods. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods Prolonged exposure may lead to gradual degradation, potentially altering its efficacy and impact on cellular processes
Dosage Effects in Animal Models
The effects of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine vary with different dosages in animal models. At lower doses, the compound has been observed to enhance cognitive function and reduce oxidative stress . Higher doses may lead to toxic effects, including neurotoxicity and impaired cellular function . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts beneficial effects without causing adverse reactions. These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine is involved in various metabolic pathways, particularly those related to oxidative metabolism. The compound interacts with enzymes such as lignin peroxidase, facilitating the oxidation of lignin-related substrates . This interaction leads to the formation of reactive intermediates that can participate in further metabolic reactions. Additionally, the compound’s influence on acetylcholinesterase activity suggests a role in neurotransmitter metabolism, impacting the breakdown and synthesis of acetylcholine . These metabolic interactions highlight the compound’s potential to modulate key biochemical pathways.
Transport and Distribution
Within cells and tissues, 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects. The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine plays a crucial role in its activity and function. The compound has been observed to localize to the cytoplasm and mitochondria, where it can interact with various enzymes and proteins . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, influencing its biochemical activity. For instance, localization to the mitochondria allows the compound to modulate oxidative metabolism and ROS production, impacting cellular energy balance and redox status.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3,4-dimethoxybenzohydrazide with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wirkmechanismus
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dimethoxyphenylacetyl chloride
- 3,4-Dimethoxyphenol
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it valuable for specific research and industrial applications.
Eigenschaften
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-14-7-4-3-6(5-8(7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWPUJJRZSGNEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326763 | |
| Record name | 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60135-71-9 | |
| Record name | 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine a promising candidate for anticancer drug development?
A1: Research indicates that 5-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine (6h in the study) demonstrated significant anticancer activity against a panel of cancer cell lines, including melanoma, leukemia, colon, lung, CNS, ovarian, renal, breast, and prostate cancer. [] The study highlights that this compound showed particular efficacy against the NCI-H522, K-562, MOLT-4, LOX-IMVI, and HL-60(TB) cell lines at a concentration of 10 μM. [] Notably, 6h outperformed the known anticancer drug imatinib in inhibiting the growth of 36 out of 54 cancer cell lines common to both studies. [] These findings suggest that this compound holds potential for further investigation as a novel anticancer agent.
Q2: What is the SAR (Structure-Activity Relationship) significance of the 3,4-dimethoxyphenyl and 4-(trifluoromethyl)phenyl moieties in this compound?
A2: While the specific roles of the 3,4-dimethoxyphenyl and 4-(trifluoromethyl)phenyl groups in this compound's activity haven't been explicitly elucidated in the provided research, it's important to note that these structural motifs are present in other bioactive molecules, including known anticancer agents like SU-101, IMC38525, and FTAB. [] Further investigation into the SAR of this compound, including modifications to these groups, is crucial to understanding their contributions to its anticancer activity, potency, and selectivity. This knowledge would be invaluable in designing more potent and specific anticancer drugs.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 2,2'-[1,5-naphthalenediylbis(iminocarbonyl)]bis-](/img/structure/B1269429.png)




![5-Phenethyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B1269450.png)

![Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1269452.png)
![[5-(3-Aminophenyl)furan-2-yl]methanol](/img/structure/B1269454.png)

![5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269458.png)
![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269460.png)


